7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Properties
IUPAC Name |
7,8-dihydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,13-14H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUCZRXXOSNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2-hydroxybenzaldehyde and cyclopentanone. The reaction proceeds through aldol condensation followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and catalysts could be a potential approach.
Chemical Reactions Analysis
Types of Reactions
7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Scientific Research Applications
7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between the target compound and its analogs:
Research Implications
- Drug Development: The 7,8-dihydroxy derivative’s polarity and hydrogen-bonding capacity make it a candidate for targeting polar enzyme active sites, such as monoamine oxidases (MAOs) or antioxidant enzymes .
- Structure-Activity Relationships (SAR) :
- Biotransformation Utility : Fungal models like Cunninghamella elegans could be optimized to hydroxylate analogous coumarins for metabolite discovery .
Biological Activity
7,8-Dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS Number: 61853-41-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant studies highlighting its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of 218.21 g/mol. The compound features two hydroxyl groups at positions 7 and 8, which are crucial for its biological activity.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are vital in combating oxidative stress and reducing the risk of chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability of cancer cells while sparing normal cells .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Synthesis
The synthesis of this compound can be achieved through various methods. A notable approach involves the cyclization of appropriate precursors under acidic conditions. This method not only provides good yields but also allows for the introduction of functional groups that can enhance biological activity.
Study on Antioxidant and Anticancer Effects
A recent study published in a peer-reviewed journal evaluated the antioxidant and anticancer effects of this compound. The researchers conducted a series of experiments using different concentrations of the compound on human cancer cell lines and primary human cells. The findings indicated a significant reduction in oxidative stress markers and enhanced apoptosis in cancer cells compared to control groups .
In Vivo Studies
In vivo studies further support the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to untreated controls. These studies highlight the need for further investigation into its mechanisms and potential clinical applications .
Q & A
Q. What are the standard synthetic routes for preparing 7,8-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and its derivatives?
The compound is typically synthesized via multi-step protocols involving cyclization and functionalization. For example, derivatives of the cyclopenta[c]chromenone scaffold are prepared using hydrazinecarbothioamide and FeCl₃·6H₂O in ethanol under reflux, followed by CuBr₂-mediated coupling reactions . The Pechmann reaction is also employed for coumarin analogs, with subsequent modifications to introduce hydroxyl groups . Key steps include acid-catalyzed cyclization (e.g., conc. H₂SO₄) and regioselective hydroxylation.
Q. How is the structural identity of this compound confirmed in experimental settings?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Characteristic signals include aromatic protons (δ 6.35–8.29 ppm) and carbonyl carbons (δ ~176 ppm). Hydroxyl groups are identified via exchangeable proton signals or derivatization .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, e.g., [M+H]+ at m/z 283.3358 for related chromenones .
- HPLC : Used to assess purity (e.g., 96% purity for analogs) .
Q. What are the common biological models used to study its bioactivity?
Initial screens often use fungal biotransformation models (e.g., Cunninghamella elegans and Aspergillus brasiliensis) to assess metabolic stability and derivative formation . In vitro enzyme inhibition assays (e.g., monoamine oxidase) are conducted to evaluate pharmacological potential, with IC₅₀ values determined via spectrophotometric methods .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with complex substitution patterns?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in K₂CO₃-mediated coupling steps .
- Catalyst tuning : FeCl₃·6H₂O improves cyclization efficiency compared to other Lewis acids .
- Temperature control : Reactions at 80°C reduce side-product formation in multi-step syntheses . Contradictions in reported yields (e.g., 47% vs. 92% for similar scaffolds) may arise from variations in workup protocols or starting material purity .
Q. What strategies resolve contradictions in spectroscopic data for diastereomers or tautomers?
Discrepancies in NMR or MS data require:
- 2D NMR (COSY, HSQC) : To assign coupling patterns and differentiate diastereomers .
- X-ray crystallography : Absolute stereochemistry can be confirmed via crystallographic data, as seen in related chromenones with CD spectroscopy validation .
- Dynamic HPLC : Chiral columns separate enantiomers, resolving tautomeric equilibria .
Q. How can biotransformation efficiency be enhanced for scale-up applications?
Improved fungal biotransformation involves:
- Substrate pre-treatment : Dissolving the compound in DMSO increases bioavailability .
- Fermentation optimization : Scaling to 10 Erlenmeyer flasks with adjusted aeration (120 rpm) and extended incubation (72+ hours) boosts conversion rates .
- Strain engineering : C. elegans ATCC 10028b shows higher hydroxylation activity compared to other strains .
Q. What computational methods validate its potential as a drug candidate?
- 3D-QSAR and molecular docking : Used to predict binding affinities for targets like acetylcholinesterase (AChE) or FFAR1/FFAR4 receptors .
- PAINS filters : The scaffold is classified as PAINS-ok (non-promiscuous), but analogs with fused oxazinone rings may trigger false positives .
- ADMET prediction : LogP values (~2.5–3.5) and PSA (~70 Ų) indicate moderate blood-brain barrier permeability .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across structural analogs?
Discrepancies in IC₅₀ values or enzyme inhibition profiles may stem from:
- Substituent positioning : Meta vs. para hydroxyl groups drastically alter hydrogen-bonding interactions .
- Scaffold rigidity : The dihydrocyclopenta moiety enhances selectivity for MAO-B over MAO-A compared to planar coumarins .
- Assay variability : Standardize protocols (e.g., pre-incubation time, substrate concentration) to minimize inter-lab variability.
Methodological Recommendations
- Synthetic protocols : Prioritize FeCl₃·6H₂O over alternative catalysts for cyclization steps to achieve >90% yields .
- Biotransformation scale-up : Use C. elegans for hydroxylation and A. brasiliensis for methyl ester hydrolysis .
- Data validation : Cross-reference NMR assignments with databases (e.g., ChemSpider ID 4474993) to avoid misassignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
